molecular formula C2H4NO2 B1235812 Amino(carboxy)methyl

Amino(carboxy)methyl

Cat. No. B1235812
M. Wt: 74.06 g/mol
InChI Key: DXMZNKNJOBUNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl radical is an alpha-amino-acid radical derived from glycine. It has a role as a fundamental metabolite. It derives from a glycine.

Scientific Research Applications

1. Protein Methylation and Biological Functions

Protein methylation, specifically the methylation of lysine, arginine, histidine, and dicarboxylic amino acids, plays a crucial role in various biological functions such as gene regulation and signal transduction. This phenomenon, which was first observed in the 1960s, has gained significant interest with advancements in molecular biology techniques (Paik, Paik, & Kim, 2007).

2. Understanding Protein Methylation Mechanisms

The enzymatic modification of proteins by the addition of methyl groups, particularly on carboxyl groups, is reversible and can modulate the activity of target proteins. This understanding has been instrumental in revealing the physiological roles of systems that modify carboxyl groups on proteins (Clarke, 1993).

3. Chemoselective Deprotection in Peptide Synthesis

In peptide synthesis, the chemoselective deprotection of amino and carboxy functions in N-Fmoc-α-amino acid and N-Fmoc-peptide methyl esters can be achieved using specific reagent systems. This process is crucial for developing various biochemical compounds (Gioia et al., 2004).

4. Milestones in Protein Methylation Research

The discovery of methylated lysine in bacterial flagellar proteins marked the beginning of protein methylation research. Today, this field has expanded to encompass a broad range of cellular processes including gene transcription and signal transduction (Murn & Shi, 2017).

5. Biological Methylation and Its Varied Aspects

Biological methylation covers a wide area, including the methylation of amino acids and proteins, and plays a significant role in various metabolic pathways. This area of study has led to insights into the role of S-adenosylmethionine as the sole biological methyl donor compound (Cantoni, 1975).

6. Role of Methylglyoxal in Organisms

Methylglyoxal, a reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming products that are associated with complications of diabetes and neurodegenerative diseases. This compound is formed endogenously and can also be found in foodstuffs and beverages (Nemet, Varga-Defterdarović, & Turk, 2006).

properties

Product Name

Amino(carboxy)methyl

Molecular Formula

C2H4NO2

Molecular Weight

74.06 g/mol

InChI

InChI=1S/C2H4NO2/c3-1-2(4)5/h1H,3H2,(H,4,5)

InChI Key

DXMZNKNJOBUNRO-UHFFFAOYSA-N

Canonical SMILES

[CH](C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.